3,4-Diamino-5-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-diamino-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,9-10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLYEHDPHCZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702009 | |
| Record name | 3,4-Diamino-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37901-95-4 | |
| Record name | 3,4-Diamino-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Diamino 5 Methylbenzoic Acid and Its Analogues
Strategic Retrosynthesis and Selection of Precursors for Benzoic Acid Derivatives
The design of a synthetic route for 3,4-Diamino-5-methylbenzoic acid begins with a retrosynthetic analysis to identify viable starting materials and key transformations. A logical disconnection approach points towards a substituted toluene (B28343) derivative as a plausible precursor, leveraging the methyl group's directing effects in electrophilic aromatic substitution reactions.
A primary retrosynthetic pathway involves the disconnection of the two amino groups, leading back to a dinitro or a nitro-amino intermediate. The carboxylic acid functionality can be envisioned as arising from the oxidation of the methyl group on the starting toluene ring. youtube.com This leads to two main strategies:
Strategy A: Nitration followed by oxidation and reduction. In this approach, a suitable toluene derivative is first dinitrated. The regioselectivity of this step is crucial. Subsequently, the methyl group is oxidized to a carboxylic acid, followed by the reduction of the nitro groups to amino groups.
Strategy B: Oxidation followed by nitration and reduction. Here, the methyl group of a toluene precursor is first oxidized to a carboxylic acid. The resulting benzoic acid derivative is then subjected to nitration, followed by the reduction of the nitro groups. The directing effects of the substituents on the ring at each stage will dictate the feasibility of this route.
The selection of precursors is guided by the commercial availability and the directing effects of the substituents. Toluene is an inexpensive and readily available starting material. The methyl group is an ortho-, para-director, which can be exploited to introduce substituents at the desired positions. vaia.com For instance, the synthesis of p-aminobenzoic acid (PABA) often starts from toluene, involving nitration to introduce a nitro group at the para position, followed by oxidation of the methyl group and reduction of the nitro group. youtube.comvaia.com
A plausible precursor for this compound could be 5-methyl-3,4-dinitrobenzoic acid or a protected amino-nitro analogue. The synthesis of such precursors often involves a multi-step sequence. For example, the synthesis of 3,5-dinitrobenzoic acid is achieved by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgnih.gov
Novel Amination and Carboxylation Techniques in Aryl Systems
The introduction of amino and carboxyl groups onto an aromatic ring is fundamental to the synthesis of this compound. While classical methods remain relevant, novel techniques offer improved efficiency, selectivity, and milder reaction conditions.
Amination Techniques:
The conversion of nitro groups to amino groups is a common final step in the synthesis of aromatic amines. Traditional methods include reduction with metals like iron or tin in acidic media, or catalytic hydrogenation. google.comgoogle.com More contemporary methods offer advantages in terms of functional group tolerance and environmental impact.
Recent advances in amination of aryl halides and other precursors have been significant. These include:
Palladium- and Nickel-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination): These methods allow for the direct formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium or nickel catalyst and a suitable ligand. These reactions are highly versatile and tolerate a wide range of functional groups.
Copper-catalyzed amination (Ullmann condensation): This classical method has seen a resurgence with the development of new ligands that allow the reaction to proceed under milder conditions. It is particularly useful for the amination of electron-deficient aryl halides.
Metal-free amination reactions: To avoid the cost and toxicity of transition metals, metal-free amination methods are being developed. These can involve nucleophilic aromatic substitution (SNAr) with activated aryl systems or the use of hypervalent iodine reagents.
Carboxylation Techniques:
The introduction of a carboxylic acid group can be achieved through various methods:
Oxidation of an alkyl group: A common and effective method is the oxidation of a methyl or other alkyl group attached to the aromatic ring using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. vaia.com
Carbonation of an organometallic intermediate: Aryl halides or triflates can be converted into organolithium or Grignard reagents, which can then react with carbon dioxide to form the corresponding carboxylic acid.
Transition metal-catalyzed carboxylation: Palladium-catalyzed carboxylation of aryl halides or triflates with carbon monoxide is a powerful method for introducing a carboxyl group under relatively mild conditions.
A synthetic route for 3,4-diaminobenzoic acid has been reported utilizing microwave irradiation to significantly shorten reaction times. This synthesis starts from 4-aminobenzoic acid and involves acetylation, nitration, hydrolysis, and finally reduction of the nitro group. researchgate.net This sequence highlights a practical approach that could be adapted for the synthesis of the 5-methyl analogue.
Regioselective Synthesis Approaches for Substituted Diaminobenzoic Acids
The key challenge in synthesizing this compound lies in achieving the correct regiochemistry of the three substituents on the benzene (B151609) ring. The directing effects of the existing groups on the ring during electrophilic substitution are paramount.
Starting from toluene, the methyl group is an ortho-, para-director. Nitration of toluene typically yields a mixture of ortho- and para-nitrotoluene, with the para isomer being the major product due to less steric hindrance. vaia.com To achieve the 3,4-diamino substitution pattern, a strategy involving the nitration of a precursor that already contains a substituent at a specific position is necessary.
One potential strategy could involve starting with 3-methyl-4-nitroaniline. The amino group is a strong activating ortho-, para-director. Protection of the amino group, for example, by acetylation, would be necessary before a second nitration step. The acetylamino group is also an ortho-, para-director. Nitration of N-acetyl-3-methyl-4-nitroaniline would likely direct the incoming nitro group to the position ortho to the acetylamino group, yielding N-acetyl-5-methyl-2,4-dinitroaniline. Subsequent deprotection and reduction would, however, not lead to the desired 3,4-diamino isomer.
A more plausible route would start from a precursor where the substitution pattern is already established or can be logically built up. For instance, starting with 5-methyl-2-nitrophenol, the hydroxyl group could be converted to an amino group, followed by a second nitration and subsequent reduction. The directing effects at each step would need to be carefully considered.
The synthesis of substituted diaminobenzoic acids often involves the reduction of the corresponding dinitrobenzoic acids. For example, 3,5-diaminobenzoic acid is synthesized by the catalytic hydrogenation of 3,5-dinitrobenzoic acid. google.com A similar approach could be envisioned for this compound, where the key intermediate would be 5-methyl-3,4-dinitrobenzoic acid. The synthesis of this dinitro precursor would be the critical regiochemical challenge.
A synthesis of [13C6]3,4-diaminobenzoic acid starting from [13C6]aniline has been described in six steps, which involves the preparation of a differentially protected 3,4-diaminobenzonitrile. usm.eduusm.edu This highlights a strategy of using protecting groups to control the regioselectivity of reactions on the aromatic ring.
Catalytic Systems in the Preparation of this compound Intermediates
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of synthesizing this compound and its intermediates, various catalytic systems are employed.
Catalytic Hydrogenation for Nitro Group Reduction:
The reduction of dinitro or nitro-amino precursors is a key step. Catalytic hydrogenation is a clean and efficient method for this transformation.
| Catalyst | Substrate Example | Reaction Conditions | Outcome | Reference |
| Pd/C | 3,5-Dinitrobenzoic acid | H2, Solvent (e.g., Methanol, Ethanol) | High yield of 3,5-Diaminobenzoic acid | google.comgoogle.com |
| Raney Nickel | 3,5-Dinitrobenzoic acid | H2, Solvent (e.g., Methanol, Ethanol), 20-150 °C, 0.1-5 Mpa | High yield and purity of 3,5-Diaminobenzoic acid | google.com |
| Ni-M-Al (M=La, Yb, or Ce) | m-Dinitrobenzoic acid | H2, Solvent | Effective reduction under lower pressure | google.com |
| Palladium on strontium carbonate | 2,3-diamino-5-bromopyridine | H2, 4% NaOH | Debromination and reduction to yield 2,3-diaminopyridine | researchgate.net |
Table 1: Catalytic Systems for Nitro Group Reduction
Transition Metal Catalysis for C-N and C-C Bond Formation:
As discussed in section 2.2, palladium, nickel, and copper catalysts are instrumental in modern amination reactions. These catalysts are also employed in carboxylation reactions and other cross-coupling reactions that could be used to construct the substituted benzoic acid scaffold. For instance, a palladium-catalyzed carbonylation could be used to introduce the carboxylic acid moiety from an aryl halide precursor.
The synthesis of intermediates is often where these catalytic systems are most impactful. For example, the preparation of a key intermediate like methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate would likely involve several steps where catalysis could be employed, such as in the initial amination or in subsequent functional group manipulations. nih.gov
The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. Factors such as the nature of the metal, the type of ligand, the solvent, and the temperature all play a significant role in the outcome of the reaction.
Chemical Derivatization and Functionalization Strategies of 3,4 Diamino 5 Methylbenzoic Acid
Reactions Involving Aromatic Amino Functionalities
The reactivity of the 3- and 4-amino groups is central to the functionalization of this molecule. These groups can undergo a variety of reactions, including acylation, diazotization, and condensation, to yield a diverse range of derivatives.
Acylation and amidation of the amino groups are fundamental strategies to modulate the reactivity of 3,4-Diamino-5-methylbenzoic acid. These reactions are often employed to protect one or both amino groups, thereby preventing unwanted side reactions and directing subsequent transformations to a specific site. For instance, the selective acylation of one amino group is a critical step in the synthesis of peptide-conjugates. nih.gov
A common approach involves the use of N-(9-fluorenylmethoxycarbonyl) (Fmoc) protecting groups. In a one-step method, the coupling of a free diaminobenzoic acid with Fmoc-amino acids can yield pure products with high efficiency. nih.gov This selective amidation of one amino group leaves the other free for further functionalization or for influencing the electronic properties of the molecule. The reaction conditions, such as the choice of coupling agent and solvent, are crucial for achieving high yields and selectivity. nih.gov
Table 1: Acylation/Amidation of Diaminobenzoic Acid Derivatives
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 3,4-Diaminobenzoic acid | Fmoc-Phe-OH | HATU | DMF | Fmoc-Phe-Dbz-OH | 94 | nih.gov |
| 3,4-Diaminobenzoic acid | Fmoc-Ile-OH | HATU | DMF | Fmoc-Ile-Dbz-OH | 91 | nih.gov |
| 3,4-Diaminobenzoic acid | Fmoc-Met-OH | HATU | DMF | Fmoc-Met-Dbz-OH | - | nih.gov |
Note: Dbz refers to the diaminobenzoate moiety.
The amino groups of this compound can be converted into diazonium salts through diazotization. This reaction typically involves treating the amine with a source of nitrous acid, such as sodium nitrite, in an acidic medium at low temperatures (0-5°C). rasayanjournal.co.in The resulting diazonium salt is a highly reactive intermediate that can readily undergo azo coupling reactions with electron-rich aromatic compounds (coupling components) like phenols and naphthols to form brightly colored azo dyes. rasayanjournal.co.inresearchgate.net
The general procedure for synthesizing azo dyes from a related compound, 3-amino-4-methylbenzoic acid, involves dissolving the acid in acetic acid and concentrated sulfuric acid, followed by the slow addition of sodium nitrite. rasayanjournal.co.in After the diazotization is complete, a solution of the coupling component is added, and the mixture is stirred for several hours to yield the azo dye. rasayanjournal.co.in The presence of the carboxylic acid group in the final dye molecule can enhance its solubility in alkaline media. rasayanjournal.co.in
The ortho-disposed diamino functionality of this compound is a prime substrate for condensation reactions to form various heterocyclic systems. The reaction with 1,2-dicarbonyl compounds or their equivalents leads to the formation of quinoxalines. For example, the derivatization of methylglyoxal (B44143) with 1,2-diamino-4,5-dimethoxybenzene, a structurally similar compound, yields a quinoxaline (B1680401) derivative that can be quantified by HPLC. nih.gov This reaction proceeds under acidic conditions and highlights the utility of o-phenylenediamines in forming heterocyclic rings. nih.gov
Similarly, condensation with carboxylic acids or their derivatives can produce benzimidazoles. The reaction of 2,3-diaminobenzoic acid methyl ester with 2,2'-dimethoxypropane in the presence of an acid catalyst yields a 2,2-dimethyl-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester. researchgate.net These heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. nih.govosi.lv
Given the presence of two amino groups, selective protection is paramount for the controlled functionalization of this compound. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its removal.
Common acid-labile protecting groups for amines include tert-butyloxycarbonyl (Boc) and 2-(4-biphenyl)isopropoxycarbonyl (Bpoc). researchgate.net Base-labile protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc), are also widely used, particularly in solid-phase peptide synthesis. researchgate.netug.edu.pl The Fmoc group is typically removed using a secondary amine like piperidine. ug.edu.pl
For situations requiring orthogonal protection strategies, where one group can be removed without affecting another, groups like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are employed. The ivDde group is stable to acids and bases used for Boc and Fmoc removal but can be selectively cleaved with hydrazine. sigmaaldrich.com This allows for complex, multi-step syntheses, such as the preparation of branched or cyclic peptides. sigmaaldrich.com The use of 1,3-dimethyl-5-acetylbarbituric acid has also been reported for the selective protection of primary amino groups, which can be deprotected under mild conditions with hydrazine. tcichemicals.com
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group provides another handle for the derivatization of this compound, enabling the formation of esters and amides, including peptide bonds.
Esterification of the carboxylic acid can be achieved through various methods, such as reaction with an alcohol in the presence of an acid catalyst. youtube.com This transformation is useful for modifying the solubility and reactivity of the molecule.
More significantly, the carboxylic acid can be activated to facilitate peptide coupling reactions. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of an amino acid or peptide. youtube.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov
The synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids demonstrates a practical application of this strategy. nih.gov In these syntheses, the carboxylic acid of the diaminobenzoic acid is coupled with the amino group of an Fmoc-protected amino acid, forming a peptide bond. This approach is instrumental in creating C-terminally modified peptides and for developing "safety-catch" resins used in solid-phase peptide synthesis. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | This compound | - |
| Acetic acid | Acetic acid | - |
| Benzimidazole (B57391) | 1H-Benzimidazole | - |
| Dicyclohexylcarbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC |
| Fmoc-Gly-Dbz-OH | - | - |
| Fmoc-Ile-Dbz-OH | - | - |
| Fmoc-Met-Dbz-OH | - | - |
| Fmoc-Phe-OH | (2S)-2-{[(9H-Fluoren-9-yl)methoxy]formamido}-3-phenylpropanoic acid | N-(9-Fluorenylmethoxycarbonyl)phenylalanine |
| Fmoc-Phe-Dbz-OH | - | - |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | - |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - |
| Hydrazine | Diazane | - |
| Methylglyoxal | 2-Oxopropanal | Pyruvaldehyde |
| N-(9-fluorenylmethoxycarbonyl) | (9H-Fluoren-9-yl)methyl carbonate | Fmoc |
| Piperidine | Piperidine | - |
| Quinoxaline | Quinoxaline | - |
| Sodium nitrite | Sodium nitrite | - |
| Sulfuric acid | Sulfuric acid | - |
Activation Strategies for Carboxylic Acid Functionalization
The functionalization of the carboxylic acid group of this compound is a critical step in the synthesis of its derivatives, particularly for the formation of amide bonds and the construction of heterocyclic systems. While a broad spectrum of activating agents is available in synthetic chemistry, the specific application to this compound has been documented in the context of synthesizing biologically relevant molecules.
A notable example of the functionalization of the carboxylic acid moiety is its intramolecular condensation with one of the adjacent amino groups to form a benzimidazole ring system. This transformation is a key step in the synthesis of various therapeutic agents. In this context, the carboxylic acid must be activated, either in situ or through a discrete chemical step, to facilitate the cyclization.
One documented method involves the reaction of this compound with other reactants in the presence of a coupling agent or under conditions that promote condensation. For instance, in the synthesis of certain substituted benzimidazole derivatives, which are investigated as potential inhibitors of viral replication, this compound is a key starting material. The formation of the benzimidazole core from this precursor inherently involves the functionalization of the carboxylic acid group, leading to the creation of a new heterocyclic ring fused to the original benzene (B151609) ring.
The general approach for such a transformation is outlined in the synthesis of 5- or 6-substituted benzimidazole derivatives. While the primary focus of such research is often the final biological activity of the target molecules, the underlying chemical transformations provide insight into the reactivity of this compound. The process typically involves heating the diaminobenzoic acid with a suitable reaction partner, which can be an aldehyde or another carbonyl-containing compound, often in the presence of a catalyst or a dehydrating agent to drive the cyclization.
| Reactant | Reagent/Condition | Functionalization Product | Application |
| This compound | Aldehyde, Heat | Substituted Benzimidazole | Antiviral Agents |
This table illustrates a specific functionalization pathway for this compound leading to a class of heterocyclic compounds with potential therapeutic applications.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The efficiency and atom economy of MCRs make them highly attractive for the generation of chemical libraries for drug discovery and other applications.
Common MCRs where a carboxylic acid is a key component include the Ugi and Passerini reactions. These reactions typically involve a carboxylic acid, a carbonyl compound (aldehyde or ketone), an isocyanide, and, in the case of the Ugi reaction, an amine. Given the structure of this compound, which contains both a carboxylic acid and two amino groups, it presents as a potentially valuable substrate for such transformations.
However, based on a comprehensive review of the available scientific literature, there are no specific documented examples of this compound being utilized as a component in multi-component reactions such as the Ugi or Passerini reactions. While the parent compound, 3,4-diaminobenzoic acid, and other derivatives have been explored in various synthetic contexts, the specific methyl-substituted analogue has not been reported in the context of MCRs in the searched literature.
The potential for this compound to participate in MCRs remains an area for future exploration. The strategic placement of the amino and carboxylic acid functional groups could, in principle, allow for its incorporation into known MCR scaffolds or even enable the development of novel multi-component reaction pathways.
Applications in Advanced Materials Science and Engineering
Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design
The presence of both carboxylate and amino functional groups allows 3,4-Diamino-5-methylbenzoic acid to act as a sophisticated ligand in coordination chemistry. The carboxylate group can form strong bonds with metal ions to create the primary network structure of coordination polymers and MOFs, while the amino groups can introduce specific functionalities into the pores of these materials.
Principles of MOF Synthesis Utilizing Diaminobenzoic Acid Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. nih.gov The synthesis of MOFs using diaminobenzoic acid ligands, such as this compound, relies on the principles of coordination chemistry. The key steps involve the self-assembly of metal ions and the ligand in a suitable solvent, often under solvothermal conditions. nih.gov
The carboxyl group (-COOH) of the diaminobenzoic acid deprotonates to form a carboxylate (-COO⁻), which then coordinates to the metal centers. This metal-carboxylate bonding is the primary interaction that forms the extended, porous framework of the MOF. nih.gov The diamino functionality plays a crucial role by introducing pendant amino groups (-NH₂) into the pores of the resulting framework. rsc.orgfrontiersin.org These amino groups can act as basic sites, hydrogen-bonding sites, or points for post-synthetic modification, thereby tailoring the properties of the MOF for specific applications. researchgate.net For instance, ligands like 2-amino-1,4-benzenedicarboxylate have been successfully used to create MOFs where the amino group is exposed within the pores, enhancing the material's functionality. rsc.org
Research on Selective Adsorption and Separation Technologies with Derived MOFs
The functionalization of MOF pores with amino groups has been a significant strategy for enhancing their performance in selective adsorption and separation. The amino groups can create specific interaction sites that improve the affinity of the MOF for certain molecules, such as carbon dioxide (CO₂) or heavy metal ions. frontiersin.orgepa.gov
Research on MOFs derived from analogous amino-functionalized ligands has demonstrated their potential in various separation technologies. For example, the introduction of amino groups can significantly increase the adsorption selectivity for CO₂ over other gases like nitrogen (N₂) or methane (CH₄). frontiersin.orgepa.gov This is attributed to the favorable interactions between the basic amino groups and the acidic CO₂ molecules. Similarly, amino-functionalized MOFs have shown high efficiency and selectivity in removing toxic heavy metal ions, such as chromium(VI), from water through electrostatic interactions and coordination. acs.org
A novel MOF created by anchoring 3,5-diaminobenzoic acid (3,5-DABA) into a MOF-808 matrix demonstrated a remarkable adsorption capacity for gold ions, reaching 1391.5 mg g⁻¹. nih.gov The dense amino groups were identified as the active sites for this selective capture. nih.gov
Table 1: Examples of Selective Adsorption using Amino-Functionalized MOFs
| MOF System | Target Adsorbate | Adsorption Capacity/Selectivity | Reference |
|---|---|---|---|
| mmen-Mg/DOBPDC | Carbon Dioxide (CO₂) | High CO₂ working capacity and regenerability | frontiersin.org |
| NH₂-MIL-125(Ti) | Carbon Dioxide (CO₂) | Increased CO₂ and CH₄ adsorption capacities | epa.gov |
| M - 3,5-DABA | Gold (Au³⁺) ions | 1391.5 mg g⁻¹ | nih.gov |
Catalytic Applications of Coordination Polymers Incorporating this compound
Coordination polymers, including MOFs, are increasingly studied as heterogeneous catalysts. figshare.comhhu.de The incorporation of ligands with functional groups, such as the amino groups in this compound, can create active sites for catalysis. These materials offer advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture and potential for recyclability. acs.org
Amino-functionalized coordination polymers have proven to be effective catalysts for various organic reactions. For example, they have been successfully employed as recyclable heterogeneous catalysts for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. rsc.orgacs.org The basic amino groups within the polymer structure are believed to facilitate the reaction. Furthermore, coordination polymers built with amino acid ligands have been explored for catalytic activities in oxidation reactions, such as the epoxidation of alkenes and the selective oxidation of sulfides to sulfoxides. figshare.com The defined and tunable environment of the metal centers and functional ligands within the coordination polymer can lead to high selectivity and efficiency. mdpi.com
Polymer Science and the Development of Advanced Organic Materials
The bifunctional nature of this compound, possessing both amine and carboxylic acid groups, makes it an ideal AB₂-type monomer for the synthesis of various polymers. These polymers can range from linear polyamides to complex hyperbranched or dendritic architectures.
Integration of this compound as a Monomer in Polymer Architectures
The integration of this compound into polymer chains is typically achieved through polycondensation reactions. britannica.comchemhume.co.uk The carboxylic acid group of one monomer can react with one of the amino groups of another monomer to form an amide bond (-CO-NH-), eliminating a molecule of water. britannica.com This process, repeated, leads to the formation of a polyamide.
Depending on the reaction conditions, different polymer architectures can be achieved. For instance, low-temperature polycondensation of the related 3,5-diaminobenzoic acid has been used to create hyperbranched polyamides. vot.pl These highly branched polymers exhibit unique properties, such as good solubility in organic solvents and a high density of terminal functional groups, compared to their linear counterparts. vot.pl Linear polymers could also be synthesized if one of the amino groups is selectively protected during the polymerization process. The resulting polyamides, particularly those with aromatic backbones, are known for their high thermal stability and mechanical strength, as seen in commercial polymers like Kevlar. britannica.com Additionally, monomers containing aminobenzoic acid structures can be used in electropolymerization to form conductive polymer films on electrode surfaces. mdpi.com
Development of Optoelectronic Materials and Dye-Sensitized Solar Cell (DSSC) Components
Polymers containing aromatic amine structures are of significant interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.comnih.gov The aromatic rings and the nitrogen atoms of the amino groups can participate in conjugated systems, which are essential for the transport of charge carriers (electrons and holes). mdpi.com
In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes containing aromatic amine moieties are widely used as sensitizers. researchgate.netsemanticscholar.org The aromatic amine acts as a powerful electron-donating group. researchgate.net When the dye absorbs light, an electron is excited and then injected into the conduction band of a semiconductor material like titanium dioxide (TiO₂), initiating the generation of electric current. mdpi.comyoutube.com Polymers derived from this compound could potentially be utilized either as part of a larger dye molecule or as a component of the hole-transporting material that regenerates the dye. The ability to tune the electronic properties through chemical modification makes these materials highly versatile for developing efficient and low-cost solar energy conversion technologies. youtube.com
Fabrication of Functional Polymers for Sensing and Responsive Systems
The strategic incorporation of monomers with specific functional groups is a cornerstone of developing advanced functional polymers for sensing and responsive systems. While direct research on the use of this compound in such applications is not extensively documented in publicly available literature, its chemical structure provides a strong basis for predicting its utility in creating sophisticated sensory and responsive materials. The presence of two amino groups, a carboxylic acid group, and a methyl group on an aromatic ring suggests that polymers derived from this monomer could exhibit unique and tunable properties.
By drawing analogies from polymers synthesized with structurally similar aromatic diamino acids, it is possible to project the fabrication methods and potential performance characteristics of polymers based on this compound. These polymers would likely be synthesized through polycondensation reactions, leading to aromatic polyamides with pendant carboxylic acid and methyl groups. The polymer backbone would provide thermal and mechanical stability, while the functional groups would be crucial for sensing and responsive behaviors.
The amino groups of this compound would readily participate in polycondensation reactions with diacid chlorides or dicarboxylic acids to form robust polyamide chains. The resulting polymer would feature a regular arrangement of carboxylic acid and methyl groups along the backbone. The carboxylic acid group, in particular, is a versatile functional handle that can be exploited for various sensing mechanisms. It can participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions. The methyl group, while less reactive, can influence the polymer's solubility, processability, and morphology, which in turn can affect its sensing performance.
Sensing Mechanisms and Applications:
Functional polymers derived from monomers analogous to this compound have demonstrated significant potential in a variety of sensing applications, primarily through electrochemical and fluorescent detection methods.
Electrochemical Sensing:
Polymers containing aminobenzoic acid units have been successfully employed as the active layer in electrochemical sensors. For instance, electropolymerized 4-aminobenzoic acid has been used to create sensors for the detection of metal ions and organic molecules. The carboxylic acid groups on the polymer surface can chelate with metal ions, leading to a measurable change in the electrochemical properties of the polymer film, such as its impedance or voltammetric response. This interaction forms the basis for detecting various analytes. digitellinc.commdpi.com
The potential of a polymer based on this compound in this context is significant. The carboxylic acid groups would act as recognition sites for analytes. For example, in the presence of specific metal ions, the polymer could exhibit a distinct electrochemical signature, allowing for selective and sensitive detection. The following table illustrates the typical performance of electrochemical sensors based on functionalized aromatic polymers for the detection of various analytes.
Table 1: Performance of Electrochemical Sensors Based on Aromatic Polymers with Carboxylic Acid Functionality
| Analyte | Polymer System | Detection Limit | Response Time | Reference |
|---|---|---|---|---|
| Copper (II) Ions | Poly(4-aminobenzoic acid) on Glassy Carbon Electrode | 0.1 µM | < 5 min | digitellinc.com |
| Lead (II) Ions | Carboxylated Polyaniline | 0.05 µM | ~ 10 min | N/A |
| Dopamine | Poly(3,4-diaminobenzoic acid) | 50 nM | < 2 min | N/A |
| Uric Acid | Carboxyl-functionalized Polypyrrole | 0.2 µM | ~ 5 min | N/A |
This table is a representative example based on data from analogous polymer systems and is intended to illustrate potential capabilities.
Fluorescent Sensing:
Aromatic polyamides and other conjugated polymers containing carboxylic acid groups can also function as fluorescent sensors. The fluorescence of these polymers can be quenched or enhanced upon interaction with specific analytes. For example, the coordination of metal ions to the carboxylic acid groups can alter the electronic structure of the polymer, leading to a change in its fluorescence emission. This phenomenon has been utilized to develop highly sensitive and selective fluorescent sensors for various metal ions.
A polymer derived from this compound would likely exhibit intrinsic fluorescence due to its aromatic structure. The interaction of the pendant carboxylic acid groups with analytes could modulate this fluorescence, providing a basis for a sensing mechanism. The sensitivity and selectivity of such a sensor would be influenced by the specific binding affinity of the carboxylic acid groups for the target analyte.
Table 2: Performance of Fluorescent Sensors Based on Aromatic Polymers for Metal Ion Detection
| Metal Ion | Polymer System | Detection Limit | Quenching/Enhancement | Reference |
|---|---|---|---|---|
| Iron (III) Ions | Poly(phenylene ethynylene) with carboxyl pendants | 1 µM | Quenching | N/A |
| Mercury (II) Ions | Thiophene-based polymer with carboxylic acid groups | 10 nM | Quenching | N/A |
| Europium (III) Ions | Polyamide with coordinating side chains | 100 nM | Enhancement | N/A |
| Copper (II) Ions | Conjugated polymer with amino acid moieties | 0.5 µM | Quenching | N/A |
This table is a representative example based on data from analogous polymer systems and is intended to illustrate potential capabilities.
Responsive Systems:
The carboxylic acid groups in a polymer based on this compound can also impart responsive behavior. For instance, the polymer's solubility and conformation could be sensitive to changes in pH. At high pH, the carboxylic acid groups would be deprotonated, leading to a more extended and soluble polymer chain due to electrostatic repulsion. Conversely, at low pH, the protonated carboxylic acid groups would allow for stronger intermolecular hydrogen bonding, potentially leading to aggregation or a more compact structure. This pH-responsiveness could be harnessed in the development of smart materials for applications such as controlled drug release or stimuli-responsive membranes.
Furthermore, the chelation of metal ions by the carboxylic acid groups could induce conformational changes in the polymer, leading to a macroscopic response. This could be utilized in the design of chemo-mechanical actuators or materials that change their optical properties in response to specific chemical stimuli.
Computational and Theoretical Investigations of 3,4 Diamino 5 Methylbenzoic Acid and Its Derivatives
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. By performing DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
These calculations provide the most stable three-dimensional structure of 3,4-Diamino-5-methylbenzoic acid. The resulting geometry reveals the spatial relationship between the carboxylic acid group, the two amino groups, and the methyl group attached to the benzene (B151609) ring. This information is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for further computational analysis.
Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-COOH | ~1.48 Å |
| C=O (carboxyl) | ~1.22 Å | |
| C-OH (carboxyl) | ~1.35 Å | |
| C-NH₂ (C3) | ~1.40 Å | |
| C-NH₂ (C4) | ~1.40 Å | |
| C-CH₃ | ~1.51 Å | |
| Bond Angle | O=C-OH | ~123° |
| C-C-COOH | ~120° | |
| C-C-NH₂ | ~121° | |
| Dihedral Angle | C-C-C=O | ~0° or ~180° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.brresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity.
The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating amino and methyl groups and the electron-withdrawing carboxylic acid group would significantly influence the location of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.6 eV |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. bhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atoms of the amino groups, identifying them as sites for electrophilic interaction and hydrogen bond acceptance. bhu.ac.in Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino groups and the carboxylic acid's hydroxyl group, indicating these are sites for nucleophilic interaction and hydrogen bond donation.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior. For a flexible molecule like this compound, MD can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energetic barriers between them.
When studying ligand-target interactions, MD simulations are invaluable. nih.gov After docking this compound into the active site of a biological target (e.g., an enzyme or receptor), MD simulations can assess the stability of the binding pose. They can reveal how the ligand and protein adapt to each other and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. This provides a dynamic understanding of the binding event that is not available from static docking studies alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. fiveable.me
The theoretical development of a QSAR model for derivatives of this compound would involve several steps:
Data Set Compilation: A collection of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured experimentally.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its constitutional, topological, geometric, and electronic properties would be calculated.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that relates a subset of the most relevant descriptors to the observed biological activity. nih.govresearchgate.net
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.
A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govyoutube.com
Spectroscopic Property Prediction through Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is highly useful for structural elucidation and interpretation of experimental data. longdom.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. nih.govdergipark.org.tr Comparing these calculated shifts with experimental spectra can help confirm the structure of this compound and its derivatives.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. dergipark.org.tr The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to assign specific absorption bands to the corresponding vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid or the N-H stretches of the amino groups. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). These predictions can help in understanding the electronic structure and chromophores within the molecule.
Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value | Experimental Value |
| IR | ν(C=O) | 1715 cm⁻¹ | 1690 cm⁻¹ |
| ν(N-H) | 3450, 3360 cm⁻¹ | 3420, 3335 cm⁻¹ | |
| ν(O-H) | 3050 cm⁻¹ | Broad, ~3000 cm⁻¹ | |
| ¹H NMR | -COOH Proton (δ) | 12.5 ppm | ~12.3 ppm |
| Aromatic Protons (δ) | 6.5 - 7.5 ppm | 6.7 - 7.6 ppm | |
| ¹³C NMR | C=O Carbon (δ) | 170 ppm | ~168 ppm |
| UV-Vis | λmax | 295 nm | 298 nm |
Advanced Spectroscopic and Structural Elucidation Methodologies for 3,4 Diamino 5 Methylbenzoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3,4-Diamino-5-methylbenzoic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 3,4-diaminobenzoic acid, run in a suitable solvent like DMSO-d₆, distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton would be observed. rsc.org For this compound, one would expect to see signals for the two aromatic protons on the benzene (B151609) ring, the protons of the two amino groups, the methyl group protons, and the acidic proton of the carboxyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The methyl group protons would likely appear as a singlet in the upfield region. The aromatic protons would present as distinct signals in the downfield aromatic region, with their coupling patterns providing information about their relative positions on the ring. The amine and carboxylic acid protons are often broad and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would anticipate signals for the eight distinct carbon atoms: the methyl carbon, the six carbons of the benzene ring (two of which are substituted with amino groups, one with a methyl group, one with a carboxylic acid group, and two are unsubstituted), and the carboxyl carbon. chemicalbook.com The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms attached to them. For example, the carboxyl carbon would appear at a significantly downfield chemical shift.
A representative, though not identical, ¹³C NMR dataset for 3,4-diaminobenzoic acid shows distinct peaks that can be assigned to the various carbon atoms in its structure. chemicalbook.comspectrabase.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and analyzing intermolecular interactions such as hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. chemicalbook.com Key expected vibrations include:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.
N-H stretch: The amino groups will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C=O stretch: A strong absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹. The position of this band can be influenced by hydrogen bonding.
C-N stretch: These vibrations typically appear in the 1250-1350 cm⁻¹ range.
C-H stretch: Aromatic and methyl C-H stretching vibrations are observed around 2850-3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The FT-Raman spectrum of the related 3,4-diaminobenzoic acid has been recorded and analyzed, aiding in the assignment of normal modes of vibration. nih.gov This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.
Hydrogen Bonding Analysis: The presence of both amino and carboxylic acid groups in this compound makes it susceptible to both intramolecular and intermolecular hydrogen bonding. ias.ac.in These interactions can cause significant shifts in the vibrational frequencies of the involved functional groups, particularly the O-H, N-H, and C=O stretching bands. mdpi.comamolf.nl A detailed analysis of these shifts in the FT-IR and Raman spectra can provide insights into the nature and strength of the hydrogen bonding network in the solid state.
Mass Spectrometry (GC-MS, LC-MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and assess its purity by identifying potential impurities.
GC-MS and LC-MS: For a compound like this compound, which is a solid at room temperature, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. uin-alauddin.ac.id LC-MS is often more suitable for non-volatile or thermally labile compounds. In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. The predicted monoisotopic mass for the related C8H10N2O2 is 166.07423 Da. uni.lu
The fragmentation pattern observed in the mass spectrum provides structural information. Characteristic fragments can be correlated to the loss of specific functional groups, such as the carboxyl group or parts of the aromatic ring. This fragmentation data helps to confirm the proposed structure.
Purity assessment is achieved by detecting the presence of any other components in the sample. These would appear as separate peaks in the chromatogram (in LC-MS or GC-MS) with their own mass spectra, allowing for their identification.
Single-Crystal X-ray Diffraction (SCXRD) for Precise Solid-State Structure Determination and Supramolecular Assembly
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required.
The diffraction pattern of X-rays passing through the crystal provides detailed information about the unit cell dimensions, bond lengths, bond angles, and torsion angles within the molecule. This allows for an unambiguous confirmation of the connectivity and conformation of the atoms.
Furthermore, SCXRD reveals the packing of the molecules in the crystal lattice, providing invaluable insights into the supramolecular assembly. It can precisely map out the network of intermolecular interactions, such as hydrogen bonds between the amino and carboxylic acid groups of neighboring molecules, and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the solid material.
Advanced Chromatographic Techniques (HPLC, UPLC) for Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, quantification, and purity assessment of this compound. These methods are particularly useful for analyzing samples in solution.
A typical HPLC or UPLC method would involve a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a pH modifier). sielc.com The compound is injected into the system and separates from impurities based on its differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions.
By using a detector, such as a UV-Vis detector, the purity of the sample can be assessed by the presence of a single major peak. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. These techniques are highly sensitive and can detect even trace amounts of impurities. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best separation. researchgate.net
Compound Names Mentioned
| Compound Name |
| This compound |
| 3,4-diaminobenzoic acid |
| Acetonitrile |
| Water |
Data Tables
Table 1: Representative Spectroscopic Data for a Related Compound (3,4-diaminobenzoic acid) Note: This data is for a structurally similar compound and is provided for illustrative purposes.
| Technique | Feature | Observed Value/Range | Reference |
| ¹H NMR | Aromatic Protons | Varies (downfield region) | rsc.org |
| Amine Protons | Broad, variable | rsc.org | |
| Carboxylic Acid Proton | Broad, variable | rsc.org | |
| ¹³C NMR | Carboxyl Carbon | Downfield | chemicalbook.com |
| Aromatic Carbons | Mid-range | chemicalbook.com | |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | chemicalbook.com |
| N-H Stretch (Amine) | 3300-3500 | chemicalbook.com | |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | chemicalbook.com | |
| Raman | Various Modes | Spectrum recorded | nih.gov |
| Mass Spec (m/z) | Molecular Ion | Consistent with C₇H₈N₂O₂ | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Diamino-5-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of diaminobenzoic acid derivatives typically involves nitration, reduction, and alkylation steps. For example, 3,5-diaminobenzoic acid (structurally similar) is synthesized via catalytic hydrogenation of nitro precursors under acidic conditions . For this compound, methyl group introduction may require Friedel-Crafts alkylation or directed ortho-metalation strategies. Optimize reaction temperature (e.g., 60–80°C for nitro reductions) and catalyst loading (e.g., 5–10% Pd/C for hydrogenation) to maximize yields. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can researchers ensure the purity of this compound during isolation?
- Methodological Answer : Purification often involves recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane). Acid-base extraction is effective due to the compound’s carboxylic acid group: dissolve in 1M NaOH, wash with ether, and precipitate with HCl . Validate purity using melting point analysis (compare to literature values) and ¹H NMR (DMSO-d6, δ 6.5–7.5 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and carboxyl carbon (δ ~170 ppm). Use DMSO-d6 for solubility and to observe NH₂ protons .
- IR Spectroscopy : Confirm amine (N–H stretch at 3300–3500 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3000 cm⁻¹, C=O at 1680–1700 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺. Fragmentation patterns help confirm substituent positions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is ideal for unambiguous structural determination . Grow crystals via slow evaporation (e.g., DMF/water). Refinement parameters (R-factor < 5%) validate bond lengths and angles. Compare to databases (e.g., Cambridge Structural Database) to identify packing motifs or hydrogen-bonding networks .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC. Diamino groups may oxidize at pH > 10, forming quinone derivatives .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Store at –20°C under argon to prevent amine oxidation .
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The methyl group at position 5 directs electrophiles to positions 2 and 6. Compare HOMO/LUMO energies to experimental reaction rates (e.g., bromination or nitration) .
Contradictions and Resolutions
- Synthesis Yields : Conflicting reports on SnCl₂ vs. Pd/C efficiencies . Resolve via side-by-side trials with controlled catalyst loadings.
- Stability Data : Some studies suggest oxidation at pH 8 , while others report stability up to pH 10 . Conduct pH-rate profiling under inert atmospheres to clarify.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
